molecular formula C19H13FN4O2 B2565345 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile CAS No. 1172297-16-3

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile

Cat. No.: B2565345
CAS No.: 1172297-16-3
M. Wt: 348.337
InChI Key: AGSQJIBLFUWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (IUPAC name: 1-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) features a 1,2,4-oxadiazole core linked to a 4-fluorophenyl-substituted pyrrolidin-2-one ring and a benzonitrile group. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the fluorophenyl and pyrrolidinone moieties may enhance binding affinity to biological targets, such as enzymes or receptors. The benzonitrile group adds polarity, influencing solubility and pharmacokinetics .

Properties

IUPAC Name

4-[3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c20-15-5-7-16(8-6-15)24-11-14(9-17(24)25)18-22-19(26-23-18)13-3-1-12(10-21)2-4-13/h1-8,14H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSQJIBLFUWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group. The oxadiazole ring is then formed through cyclization reactions, and finally, the benzonitrile group is attached.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C17H15FN4OC_{17}H_{15}FN_4O, with a molecular weight of approximately 304.33 g/mol. The structure comprises a benzonitrile moiety linked to a 1,2,4-oxadiazole and a pyrrolidine derivative, which contributes to its biological activity.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has indicated that compounds similar to 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with various biological targets involved in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The incorporation of the fluorophenyl group enhances its lipophilicity, potentially increasing cellular uptake and efficacy against microbial pathogens .

Biological Studies

3.1 Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor in various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses or metabolic processes associated with diseases such as diabetes and obesity .

3.2 Receptor Binding Studies

Due to its ability to mimic natural substrates, This compound has been used in studies examining receptor-ligand interactions. Its binding affinity to specific receptors can provide insights into the mechanisms of action for potential therapeutic agents targeting neurological disorders .

Material Science Applications

4.1 Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and its tunable electronic characteristics are advantageous for developing next-generation electronic materials .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM .
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study CEnzyme InhibitionIdentified as a potent inhibitor of lipase enzymes involved in lipid metabolism .
Study DReceptor BindingExhibited high binding affinity to serotonin receptors, suggesting potential use in neuropharmacology .

Mechanism of Action

The mechanism of action of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Oxadiazole Ring

3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
  • Structure: Replaces the pyrrolidinone-fluorophenyl group with a pyridinyl substituent.
  • Impact: The pyridine ring introduces hydrogen-bonding capability and increases basicity compared to the fluorophenyl-pyrrolidinone system. This may alter target selectivity, as seen in antimicrobial activity studies .
3-Fluoro-5-(3-(5-[18F]-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (18F-AZD9272)
  • Structure: Features a fluoropyridinyl group instead of pyrrolidinone-fluorophenyl.
  • Impact: The 18F isotope enables positron emission tomography (PET) imaging, highlighting its diagnostic use. The fluorine atom enhances metabolic stability and receptor binding affinity, particularly for neurological targets like mGluR5 .

Variations in Heterocyclic Systems

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
  • Structure : Incorporates a piperazine ring and sulfonyl group.
  • This structural profile is common in kinase inhibitors, suggesting divergent therapeutic applications compared to the original compound .
4-{3-[4-(2-Oxo-2H-pyridin-1-yl)benzyl]-3H-imidazol-4-ylmethyl}benzonitrile
  • Structure: Replaces oxadiazole with an imidazole ring linked to a pyridinone.
  • Impact: The imidazole’s aromaticity and pyridinone’s hydrogen-bonding capacity may improve selectivity for proteases or kinases, as seen in patent applications for anticancer agents .

Functional Group Modifications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • Structure: Substitutes the pyrrolidinone-fluorophenyl group with an ethyl chain.
  • Such derivatives are explored in CNS drug discovery .
Ethyl 1-{4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine-4-carboxylate
  • Structure : Attaches a benzoyl-piperidine ester to the oxadiazole.
  • Impact : The ester group introduces hydrolytic liability, affecting bioavailability. The piperidine moiety may modulate interactions with G-protein-coupled receptors .

Key Structural and Functional Trends

Feature Original Compound Analog Biological Impact
Oxadiazole Substituent Pyrrolidinone-fluorophenyl Pyridinyl (e.g., 18F-AZD9272) Alters receptor affinity and diagnostic utility
Heterocycle Pyrrolidinone Imidazole (e.g., EP 1 926 722 B1) Shifts target selectivity to kinases
Polar Groups Benzonitrile Sulfonyl-piperazine (e.g., Enamine Ltd) Enhances solubility and ionic interactions
Lipophilicity Moderate (fluorophenyl) Ethyl chain (e.g., Alfa Catalogue) Improves membrane permeability

Biological Activity

The compound 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Core : The oxadiazole moiety is synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under acidic conditions.
  • Pyrrolidine Integration : The incorporation of the 5-oxopyrrolidine structure is achieved via cyclization reactions involving appropriate precursors.
  • Final Coupling : The benzonitrile group is attached through nucleophilic substitution reactions.

These synthetic routes are crucial for obtaining high yields and purities necessary for biological evaluations .

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activities against various human cancer cell lines. In studies, compounds similar to this compound were tested against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) using the MTT assay method. Results showed promising cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, compounds containing the oxadiazole structure have demonstrated anti-inflammatory and analgesic effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which play a critical role in inflammatory responses .

The mechanism of action for this compound likely involves:

  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammatory pathways.
  • Binding Affinity : The presence of the fluorophenyl group enhances binding affinity to certain proteins, which could modulate their activity and lead to therapeutic effects .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively dock into active sites of target proteins, providing insights into its potential interactions at the molecular level .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Oxadiazole derivativesAnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines
Pyrrolidine-linked oxadiazolesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro
1,2,4-Oxadiazole derivativesAntimicrobialEffective against various bacterial strains

These findings underscore the versatility of oxadiazole-containing compounds in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.